Capromorelin tartrate

描述

Capromorelin tartrate is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. This compound functions by mimicking the action of ghrelin, a hormone that stimulates the secretion of growth hormone and increases appetite .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of capromorelin involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes crystallization, purification, and quality control steps to ensure the final product meets regulatory standards .

化学反应分析

Types of Reactions: Capromorelin tartrate undergoes various chemical reactions, including:

Oxidation: Capromorelin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert capromorelin into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

Pharmacological Properties

Capromorelin tartrate selectively binds to the growth hormone secretagogue receptor (GHS-R1a), leading to increased appetite and growth hormone secretion. It is administered orally and has been shown to have moderate bioavailability in various animal models, including dogs and rats. The compound is rapidly absorbed, with a peak concentration observed shortly after administration, indicating its effectiveness in stimulating appetite quickly .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Rapid (Tmax ~ 0.25 hours) |

| Oral Bioavailability | Moderate (F ~ 65%) |

| Metabolism | Primarily hepatic (CYP3A4/5) |

| Excretion | Urine (37%), Feces (62%) |

Veterinary Applications

This compound is primarily used in veterinary medicine as an appetite stimulant for cats and dogs suffering from weight loss or anorexia. It is marketed under the brand names Elura and Entyce. Clinical studies have demonstrated its efficacy in increasing food intake among treated animals compared to control groups.

Clinical Studies in Veterinary Medicine

- Efficacy Study : In a study involving Beagle dogs, those treated with capromorelin showed a significant increase in appetite, with 68.6% of treated dogs classified as treatment successes compared to 44.6% in the control group (p = 0.0078) .

- Safety Profile : A 12-month safety study indicated that administration of capromorelin was associated with increased liver weights and changes in blood parameters at higher doses, but no severe adverse effects were noted overall .

Potential Human Applications

While this compound is not currently approved for human use, research suggests it may have therapeutic potential in treating conditions related to frailty and muscle wasting, particularly in elderly populations. The ability to stimulate appetite and promote muscle mass through increased growth hormone secretion could be beneficial for patients experiencing weight loss due to chronic illnesses.

Research Findings

- Growth Hormone Secretion : Capromorelin has been shown to effectively raise insulin-like growth factor 1 levels in clinical studies involving individuals with spinal cord injuries.

- Safety and Efficacy : Preliminary studies indicate a favorable safety profile; however, extensive human trials are necessary to establish its efficacy and safety conclusively .

作用机制

Capromorelin tartrate exerts its effects by binding to the ghrelin receptor (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the secretion of growth hormone, which in turn increases appetite and promotes weight gain. The molecular pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .

相似化合物的比较

Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.

Anamorelin: Used for treating cancer-related cachexia.

Tabimorelin: Investigated for its potential in treating growth hormone deficiencies.

Uniqueness of Capromorelin: Capromorelin is unique in its specific application for managing weight loss in veterinary medicine, particularly in cats and dogs. Its ability to stimulate appetite and promote weight gain makes it a valuable tool in treating conditions associated with weight loss in pets .

生物活性

Capromorelin tartrate is a synthetic compound recognized for its selective agonistic action on the ghrelin receptor, primarily influencing appetite stimulation and growth hormone secretion. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is a synthetic growth hormone secretagogue that mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release.

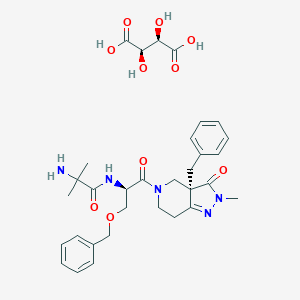

- Molecular Formula : C₃₃H₄₃N₇O₉S

- Molecular Weight : 655.70 g/mol

- Chirality : The compound exhibits stereoisomerism due to two chiral centers, which are controlled during synthesis.

Capromorelin functions as an agonist at the growth hormone secretagogue receptor (GHSR), leading to:

- Increased Appetite : By stimulating the hypothalamus, capromorelin enhances appetite in various animal models.

- Growth Hormone Secretion : It promotes the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), which are crucial for growth and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied across different species, including humans, cats, and dogs. Key parameters include:

| Parameter | Cats | Dogs | Humans |

|---|---|---|---|

| Tmax (hours) | 0.5 (fasted), 2 (fed) | 0.25 | 1.1 |

| Cmax (ng/ml) | 326 | 44 | 28 |

| Oral Bioavailability (%) | 34 | 44 | ~65 |

| Half-life (hours) | 1.0 | Not specified | ~0.9 |

- Absorption : Rapidly absorbed after oral administration with variable Tmax depending on feeding status.

- Metabolism : Primarily metabolized in the liver through phase I reactions, including N-dealkylation and O-debenzylation. Multiple metabolites have been identified, with one metabolite retaining pharmacologic activity but at low systemic levels .

Therapeutic Applications

This compound is primarily indicated for veterinary use:

- Appetite Stimulation in Animals : It is used to treat anorexia in cats and dogs, marketed under brand names like Elura and Entyce .

- Potential Human Applications : Investigated for treating frailty in elderly adults by enhancing appetite and promoting muscle mass through increased growth hormone secretion. Clinical trials have shown promise in raising IGF-1 levels in both healthy individuals and those with spinal cord injuries .

Case Studies and Research Findings

Several studies have explored the biological activity of capromorelin:

- Veterinary Use :

- Human Trials :

- Pharmacokinetic Variability :

Safety Profile

This compound has been evaluated for safety in various animal models:

- Toxicological Studies : Indicated moderate toxicity levels with no significant adverse effects noted at therapeutic doses; however, teratogenic effects were observed in laboratory studies with pregnant animals .

- Drug Interactions : Metabolized by CYP3A4 and CYP3A5 enzymes; co-administration with inhibitors of these enzymes may alter metabolism and increase plasma concentrations .

常见问题

Q. What are the primary mechanisms of action of capromorelin tartrate in growth hormone (GH) regulation, and how are these mechanisms experimentally validated?

This compound functions as a potent, orally active agonist of the growth hormone secretagogue receptor (GHSR), with a binding affinity (Ki) of 7 nM for hGHS-R1a . Methodological validation involves:

- Competitive radioligand binding assays : Using HEK293 cells expressing hGHS-R1a and [¹²⁵I]-ghrelin to quantify displacement efficiency .

- In vitro GH release assays : Rat pituitary cell cultures treated with capromorelin show dose-dependent GH secretion (EC₅₀: 3 nM), measured via ELISA or RIA .

- In vivo models : Anesthetized rats exhibit GH release (ED₅₀: 0.05 mg/kg IV), while dogs demonstrate increased food intake and weight gain (0.52 kg vs. placebo) at 30 mg/mL oral dosing .

Q. How should researchers design in vivo studies to evaluate capromorelin’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Key considerations include:

- Species selection : Rodents (bioavailability: 65%) and canines (44%) are standard due to established absorption and GH response profiles .

- Dosing protocols : Oral solutions (e.g., 30 mg/mL in dogs) require fasting controls to isolate appetite-stimulating effects .

- PK parameters : Measure plasma concentrations via LC-MS/MS, focusing on Cmax, Tmax, and AUC. Note species-specific differences in metabolism (e.g., CYP450 isoforms) .

- PD endpoints : Quantify GH spikes (timed blood sampling), food intake, and body weight changes over 7–14 days .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for capromorelin?

Contradictions (e.g., EC₅₀ vs. ED₅₀ disparities) arise from:

- Bioavailability limitations : High in vitro potency (nM-range EC₅₀) may not translate in vivo due to first-pass metabolism or solubility issues. Use PK modeling to adjust dosing regimens .

- Tissue-specific receptor expression : GHSR density varies across organs; validate target engagement via immunohistochemistry or PET tracers in relevant tissues .

- Species-specific responses : Compare GH release curves in rodents (acute) vs. canines (chronic) to refine translational models .

Q. How can researchers optimize analytical methods for capromorelin quantification in biological matrices?

- Chromatographic techniques : Reverse-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS/MS for enhanced specificity .

- Method validation : Apply Quality-by-Design (QbD) principles, using Box-Behnken experimental design to optimize mobile phase pH, column temperature, and flow rate .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix interference in plasma/urine .

Q. What are the critical storage and handling protocols for capromorelin to ensure experimental reproducibility?

- Powder form : Store at -20°C in inert atmosphere (argon) for ≤3 years; avoid repeated freeze-thaw cycles .

- Solubilized form : Prepare stock in DMSO (100 mg/mL), aliquot, and store at -80°C for ≤1 year .

- In vivo formulations : For oral dosing, use vehicles like PEG300/Tween 80 (v/v ratios validated for stability) .

Q. How should researchers interpret conflicting data on capromorelin’s effects across different experimental models?

Case example: Higher GH release in rodents vs. modest weight gain in dogs.

- Contextualize endpoints : Acute GH spikes (rodents) vs. chronic appetite modulation (dogs) reflect model-specific outcomes .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to compare dose-response curves across species .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., dose thresholds for efficacy) .

Q. What advanced methodologies are available for studying capromorelin’s long-term metabolic effects?

- Omics integration : Transcriptomics (RNA-seq of hypothalamic tissue) and metabolomics (plasma LC-MS) to map signaling pathways .

- Chronic toxicity models : 6-month rodent studies evaluating organ weights, histopathology, and hormonal panels .

- Behavioral assays : Use automated feeding monitors in dogs to correlate appetite with circadian GH secretion .

Q. How can researchers ensure data integrity and reproducibility in capromorelin studies?

- Blinded experiments : Separate teams for dosing, data collection, and analysis to minimize bias .

- Reagent validation : Certify capromorelin purity (>98%) via NMR/HPLC and confirm receptor binding in parallel assays .

- Data transparency : Publish raw datasets (e.g., GH concentration time courses) in supplementary materials .

属性

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRJCMGMFLOET-MYPSAZMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-69-7 | |

| Record name | Capromorelin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROMORELIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。